Carbutamide-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbutamide-d9 is a deuterated analog of carbutamide, a sulfonylurea drug primarily used in the treatment of type 2 diabetes. The compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification enhances the compound’s utility in various scientific research applications, particularly in the fields of pharmacokinetics and metabolic studies .
Preparation Methods
The synthesis of Carbutamide-d9 involves the reaction of carbamide with a reagent containing deuterium. Several methods can be employed for this process, including catalytic hydrogenation and the replacement of hydrogen with deuterium in existing compounds. These methods ensure the incorporation of deuterium into the molecular structure, resulting in the formation of this compound .
Chemical Reactions Analysis
Carbutamide-d9 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving halogenated reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Carbutamide-d9 is extensively used in scientific research due to its stable isotope labeling. Some of its key applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Pathway Studies: Helps in tracing metabolic pathways in vivo.
Environmental Studies: Utilized as a standard for detecting environmental pollutants.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening
Mechanism of Action
Carbutamide-d9, like its non-deuterated counterpart, functions by inhibiting potassium channels in pancreatic beta cells. This inhibition leads to the depolarization of the cell membrane, resulting in the opening of calcium channels. The influx of calcium ions stimulates the release of insulin, thereby lowering blood glucose levels. The molecular targets involved include the sulfonylurea receptor 1 and the inward rectifier potassium channel Kir6.2 .
Comparison with Similar Compounds
Carbutamide-d9 is unique due to its deuterium labeling, which distinguishes it from other sulfonylurea drugs. Similar compounds include:
Carbutamide: The non-deuterated form, used primarily for diabetes treatment.
Tolbutamide: Another first-generation sulfonylurea with similar pharmacological effects.
Chlorpropamide: Known for its longer duration of action compared to carbutamide
This compound’s uniqueness lies in its enhanced stability and utility in research applications, making it a valuable tool in various scientific fields.
Properties
IUPAC Name |
1-(4-aminophenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-2-3-8-13-11(15)14-18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H2,13,14,15)/i1D3,2D2,3D2,8D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTNNGKXZGSZIP-WRMMWXQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.